molecular formula C8H14N2O3S B8416883 1-(beta-Hydroxyethylamino)-3-(thiazol-2-oxy)-2-propanol

1-(beta-Hydroxyethylamino)-3-(thiazol-2-oxy)-2-propanol

Cat. No. B8416883
M. Wt: 218.28 g/mol
InChI Key: DDPIIMNWXDZKOB-UHFFFAOYSA-N
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Patent
US03982010

Procedure details

This example illustrates further methods according to the invention of preparing the compounds of formula I of the invention. In this example 0.6 g. of ethanolamine is added to a solution of 0.3 g. of 1,2-epoxy-3-(thiazol-2-oxy)-propane in 20 ml. of anhydrous absolute ethanol at 20°C. The resulting mixture is monitored by thin-layer chromatographic analysis and allowed to stand until conversion of 1,2-epoxy-3-(thiazol-2-oxy)-propane is essentially complete. The mixture is then evaporated to dryness yielding a crude residue of 1-(β-hydroxyethylamino)-3-(thiazol-2-oxy)-2-propanol which is then further purified by thin-layer chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[O:5]1[CH:7]([CH2:8][O:9][C:10]2[S:11][CH:12]=[CH:13][N:14]=2)[CH2:6]1>C(O)C>[OH:2][CH2:1][CH2:3][NH:4][CH2:6][CH:7]([OH:5])[CH2:8][O:9][C:10]1[S:11][CH:12]=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1COC=1SC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1COC=1SC=CN1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the invention of preparing the compounds of formula I of the invention
CUSTOM
Type
CUSTOM
Details
at 20°C
CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCCNCC(COC=1SC=CN1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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